molecular formula C21H30N7O17P3 B8785015 25 MG ?-NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.

25 MG ?-NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.

Cat. No.: B8785015
M. Wt: 745.4 g/mol
InChI Key: ACFIXJIJDZMPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25 MG Nicotinamide Adenine Dinucleotide Phosphate Reduced Sodium Salt: is a coenzyme that plays a crucial role in various biochemical reactions. It is involved in anabolic reactions, such as lipid and nucleic acid synthesis, where it acts as a reducing agent. This compound is essential for cellular processes and is used extensively in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized by reducing nicotinamide adenine dinucleotide phosphate using reducing agents such as sodium borohydride or sodium bisulfite. The reaction typically occurs in an aqueous solution under controlled pH conditions to ensure stability and efficiency .

Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using automated systems to maintain consistency and purity. The process includes the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound itself is a reduced form and can participate in further reduction reactions.

    Oxidation: It can be oxidized back to its oxidized form, nicotinamide adenine dinucleotide phosphate.

    Substitution: It can undergo substitution reactions where functional groups are replaced under specific conditions.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, sodium bisulfite.

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Substitution Reagents: Various organic and inorganic reagents depending on the desired substitution.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a reducing agent in various chemical reactions.
  • Acts as a coenzyme in redox reactions.

Biology:

  • Essential in metabolic pathways such as the pentose phosphate pathway.
  • Involved in cellular respiration and photosynthesis.

Medicine:

  • Used in research related to metabolic disorders.
  • Investigated for its potential in treating oxidative stress-related conditions.

Industry:

Mechanism of Action

The compound exerts its effects by acting as an electron carrier in redox reactions. It alternates between its reduced form (nicotinamide adenine dinucleotide phosphate reduced) and oxidized form (nicotinamide adenine dinucleotide phosphate), facilitating the transfer of electrons. This process is crucial for various metabolic pathways, including lipid and nucleic acid synthesis. The molecular targets include enzymes such as glucose-6-phosphate dehydrogenase and nitric oxide synthase, which rely on this compound for their catalytic activity .

Comparison with Similar Compounds

  • Nicotinamide adenine dinucleotide phosphate (oxidized form)
  • Nicotinamide adenine dinucleotide (reduced and oxidized forms)
  • Flavin adenine dinucleotide (reduced and oxidized forms)

Uniqueness:

Properties

Molecular Formula

C21H30N7O17P3

Molecular Weight

745.4 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)

InChI Key

ACFIXJIJDZMPPO-UHFFFAOYSA-N

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
25 MG ?-NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
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25 MG ?-NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
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25 MG ?-NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
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25 MG ?-NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
Reactant of Route 5
25 MG ?-NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
Reactant of Route 6
25 MG ?-NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.

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